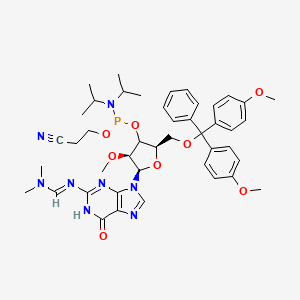
ATP-d14 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATP-d14 (dilithium), also known as adenosine 5’-triphosphate-d14 dilithium, is a deuterium-labeled form of adenosine triphosphate. Adenosine triphosphate is a central molecule in energy storage and metabolism within living organisms. The deuterium labeling in ATP-d14 (dilithium) makes it particularly useful in scientific research, especially in studies involving metabolic processes and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ATP-d14 (dilithium) involves the incorporation of deuterium atoms into the adenosine triphosphate molecule. This process typically requires the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of ATP-d14 (dilithium) involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques to isolate the final product. Quality control measures are implemented to verify the deuterium content and overall purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
ATP-d14 (dilithium) undergoes various chemical reactions, including:
Hydrolysis: The hydrolysis of ATP-d14 (dilithium) results in the formation of adenosine diphosphate and inorganic phosphate.
Phosphorylation: ATP-d14 (dilithium) can transfer its phosphate groups to other molecules, a key reaction in cellular metabolism.
Oxidation-Reduction: Involves the transfer of electrons, playing a crucial role in energy production within cells.
Common Reagents and Conditions
Common reagents used in reactions involving ATP-d14 (dilithium) include enzymes such as ATPases, which catalyze the hydrolysis of ATP. Reaction conditions often involve physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions of ATP-d14 (dilithium) include adenosine diphosphate, adenosine monophosphate, and inorganic phosphate. These products are essential intermediates in various metabolic pathways .
Aplicaciones Científicas De Investigación
ATP-d14 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and enzyme kinetics.
Biology: Helps in understanding cellular energy metabolism and signal transduction.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the development of biosensors and diagnostic assays
Mecanismo De Acción
ATP-d14 (dilithium) exerts its effects by participating in energy transfer reactions within cells. It acts as a substrate for enzymes such as ATPases, which hydrolyze ATP to release energy. This energy is then used to drive various cellular processes, including muscle contraction, protein synthesis, and cell division. The deuterium labeling allows for precise tracking of the molecule in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate (ATP): The non-deuterated form of ATP, widely used in biological research.
Adenosine diphosphate (ADP): A product of ATP hydrolysis, involved in energy transfer.
Adenosine monophosphate (AMP): Another product of ATP hydrolysis, plays a role in cellular signaling
Uniqueness of ATP-d14 (dilithium)
The uniqueness of ATP-d14 (dilithium) lies in its deuterium labeling, which provides several advantages:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability of the molecule.
Improved Tracking: The deuterium label allows for precise tracking in metabolic studies, providing valuable insights into the dynamics of energy transfer and metabolism
Propiedades
Fórmula molecular |
C10H14Li2N5O13P3 |
|---|---|
Peso molecular |
533.2 g/mol |
Nombre IUPAC |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7?,10-;;/m1../s1/i1D2,2D,3D,4D,6D,7D,10D,16D,17D;;/hD4 |
Clave InChI |
GSCAHXFCKKVRCE-GVVHJZDMSA-L |
SMILES isomérico |
[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])O[2H])[2H])N([2H])[2H].[Li+].[Li+] |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17-Methoxy-12-methyl-6-(trifluoromethyl)-2,4,8,12,19-pentazatricyclo[12.3.1.13,7]nonadeca-1(17),3,5,7(19),14(18),15-hexaen-13-one](/img/structure/B12371602.png)

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)


![sodium;4-[(2E)-2-[(2E)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B12371635.png)
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)




